4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a benzamide moiety attached to a thiadiazole ring, which is further substituted with a methyl group and a methylsulfanyl group.
Preparation Methods
The synthesis of 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the 1,3,4-thiadiazole ring . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activities of 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are primarily attributed to its ability to interact with various molecular targets. The thiadiazole ring can mimic the structure of pyrimidine, allowing it to interfere with DNA replication and protein synthesis in microbial and cancer cells . The compound may also inhibit specific enzymes or receptors involved in these processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide include other 1,3,4-thiadiazole derivatives such as:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the methylsulfanyl group in this compound is a unique feature that may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUDMBRRLQAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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